2-(2-Chlorophenyl)cyclopentan-1-amine 2-(2-Chlorophenyl)cyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.: 1247340-94-8
VCID: VC3185444
InChI: InChI=1S/C11H14ClN/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11H,3,5,7,13H2
SMILES: C1CC(C(C1)N)C2=CC=CC=C2Cl
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol

2-(2-Chlorophenyl)cyclopentan-1-amine

CAS No.: 1247340-94-8

Cat. No.: VC3185444

Molecular Formula: C11H14ClN

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)cyclopentan-1-amine - 1247340-94-8

Specification

CAS No. 1247340-94-8
Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
IUPAC Name 2-(2-chlorophenyl)cyclopentan-1-amine
Standard InChI InChI=1S/C11H14ClN/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11H,3,5,7,13H2
Standard InChI Key GNPPIVFFQGMMCI-UHFFFAOYSA-N
SMILES C1CC(C(C1)N)C2=CC=CC=C2Cl
Canonical SMILES C1CC(C(C1)N)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Identification

Molecular Structure

2-(2-Chlorophenyl)cyclopentan-1-amine consists of a cyclopentane ring with two key substituents: an amine group (-NH₂) at position 1 and a 2-chlorophenyl group at position 2. The structure can be derived from its ketone precursor, 2-(2-chlorophenyl)cyclopentan-1-one, which appears in the literature . The conversion from ketone to amine would involve reductive amination, a common transformation in organic synthesis.

Chemical Identifiers

Based on structural analysis and comparison with similar compounds, the following identifiers can be established:

ParameterValue
Molecular FormulaC₁₁H₁₄ClN
Molecular WeightApproximately 195.69 g/mol
SMILES NotationNC1CCCC1C2=CC=CC=C2Cl
ClassificationCyclic amine, organochlorine compound

The molecular structure bears similarity to 2-(4-chlorophenyl)cyclopropan-1-amine (CID 3017232), though with significant differences in the positioning of the chlorine atom and the ring size .

Physical and Chemical Properties

PropertyPredicted Value/Characteristic
Physical StateLikely solid at room temperature
ColorProbably white to off-white crystalline solid
SolubilityLikely poorly soluble in water; soluble in organic solvents such as methanol, ethanol, and chloroform
Melting PointExpected to be between 70-120°C (based on similar amines)

Chemical Reactivity

The compound contains two reactive centers: the amine group and the chloro-substituted aromatic ring.

The primary amine functionality makes it susceptible to various reactions:

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Schiff base formation with aldehydes and ketones

  • Salt formation with acids

The chlorophenyl moiety influences the compound's reactivity and biological activity, similar to how it affects 2-(2-chlorophenyl)cyclopentan-1-one.

Synthesis Approaches

From Ketone Precursor

The most straightforward approach would involve reductive amination of 2-(2-chlorophenyl)cyclopentan-1-one, which is documented in the search results . This two-step process would include:

  • Formation of an imine intermediate with ammonia or ammonium salts

  • Reduction of the imine with suitable reducing agents (NaBH₄, NaCNBH₃, or catalytic hydrogenation)

Via Hydroxylamine Intermediates

Another potential route could involve the formation of an oxime from the ketone, followed by reduction:

  • Reaction of 2-(2-chlorophenyl)cyclopentan-1-one with hydroxylamine to form an oxime

  • Reduction of the oxime to the amine using LiAlH₄ or catalytic hydrogenation

The detailed procedure for preparing (2-chlorophenyl)cyclopentyl ketone mentioned in search result could serve as a starting point for synthesizing the target amine compound.

Structural Analogs and Relationships

Comparison with Related Compounds

Several structurally related compounds appear in the search results, providing context for understanding the target molecule:

CompoundRelationship to TargetKey Differences
(2S)-2-(2-chlorophenyl)cyclopentan-1-one PrecursorContains ketone instead of amine; specific stereochemistry
2-(4-chlorophenyl)cyclopropan-1-amine Structural analogChlorine at para position; smaller ring (cyclopropane vs. cyclopentane)
1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol Complex derivativeContains additional functional groups; different substitution pattern

Analytical Characterization

Spectroscopic Properties

Predicted spectroscopic characteristics based on structural features:

Nuclear Magnetic Resonance (NMR)

NucleusExpected Signals
¹H NMRAmine protons (~1.5-2.5 ppm); cyclopentane ring protons (~1.5-2.2 ppm); proton at C2 (~2.8-3.2 ppm); aromatic protons (~7.1-7.6 ppm)
¹³C NMRAromatic carbons (~125-135 ppm); carbons bearing functional groups (~50-60 ppm); cyclopentane ring carbons (~20-40 ppm)

Mass Spectrometry

Expected fragmentation patterns would include loss of the amine group, cleavage of the bond between the cyclopentane ring and the phenyl group, and fragmentation of the cyclopentane ring.

Chromatographic Behavior

The compound would likely exhibit retention characteristics similar to other amines on reverse-phase HPLC, with significant influence from the chlorophenyl group. Gas chromatography might require derivatization of the amine group for optimal analysis.

Biological Considerations

Structure-Activity Relationships

The specific positioning of the chlorine atom at the ortho position of the phenyl ring could significantly influence:

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